Product packaging for Ethyl 2-((4-methoxybenzyl)amino)acetate(Cat. No.:CAS No. 60857-16-1)

Ethyl 2-((4-methoxybenzyl)amino)acetate

Cat. No.: B3029279
CAS No.: 60857-16-1
M. Wt: 223.27 g/mol
InChI Key: WQXUIGPEUIVGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Synthetic Intermediate and Building Block in Organic Chemistry

The primary significance of Ethyl 2-((4-methoxybenzyl)amino)acetate lies in its role as a bifunctional building block. The presence of both a secondary amine and an ester group allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

The 4-methoxybenzyl (PMB) group serves as a readily cleavable protecting group for the nitrogen atom. This is crucial in multi-step syntheses where the reactivity of the amine needs to be temporarily masked while other parts of the molecule are being modified. The PMB group can be removed under specific conditions, typically oxidative or strongly acidic conditions, which are often orthogonal to the cleavage conditions for other common protecting groups. This selectivity is a key advantage in the strategic design of complex synthetic routes.

Furthermore, the ethyl ester functionality provides a handle for various chemical manipulations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a fundamental linkage in many biologically active molecules, including peptides. Alternatively, the ester can participate in reactions such as Claisen condensations or can be reduced to an alcohol, further expanding its synthetic potential.

Overview of Research Trajectories and Academic Applications

The utility of this compound as a synthetic intermediate is evident in several areas of academic and industrial research, most notably in the synthesis of nitrogen-containing heterocyclic compounds. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials.

A significant research trajectory for this compound and its analogs is in the construction of pyridazinone derivatives. Pyridazinones are a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. In a notable example of academic research, a structurally related approach was employed in the synthesis of "Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate". nih.gov In this synthesis, a pyridazinone precursor, which already contained the 4-methoxybenzyl moiety, was alkylated using ethyl bromoacetate (B1195939). nih.gov This demonstrates the compatibility of the core structural elements of this compound in the assembly of complex heterocyclic systems. The research highlights the strategic use of the 4-methoxybenzyl group and the ethyl acetate (B1210297) side chain in building the final pyridazinone structure. nih.gov

The general reactivity of N-substituted glycine (B1666218) esters also positions this compound as a valuable precursor in the synthesis of peptidomimetics and other bioactive molecules. The ability to introduce the glycine scaffold with a protected amine allows for the stepwise construction of peptide-like structures with modified backbones or side chains.

While direct and extensive research articles focusing solely on this compound are not abundant, its role is often embedded within broader synthetic studies. Its commercial availability from various chemical suppliers further attests to its utility as a ready-to-use building block for research chemists. chemscene.combiotuva.comsigmaaldrich.comchemicalbook.com The research findings in the synthesis of complex molecules, such as the pyridazinone derivatives, underscore the practical applications and the ongoing academic interest in the synthetic potential of this versatile compound. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO3 B3029279 Ethyl 2-((4-methoxybenzyl)amino)acetate CAS No. 60857-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-16-12(14)9-13-8-10-4-6-11(15-2)7-5-10/h4-7,13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXUIGPEUIVGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471373
Record name Ethyl N-[(4-methoxyphenyl)methyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60857-16-1
Record name N-[(4-Methoxyphenyl)methyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60857-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-[(4-methoxyphenyl)methyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to Ethyl 2 4 Methoxybenzyl Amino Acetate

Direct Alkylation Routes

Direct N-alkylation represents a primary and straightforward method for the formation of carbon-nitrogen bonds. This approach typically involves the reaction of an amine with an alkyl halide, proceeding via a nucleophilic substitution mechanism. While conceptually simple, the practical application of this method requires careful control of reaction conditions to ensure high yield and selectivity, primarily to avoid the common issue of over-alkylation.

Alkylation of 4-Methoxyaniline with Ethyl Bromoacetate (B1195939)

The synthesis of ethyl 2-((4-methoxyphenyl)amino)acetate, a related N-aryl glycine (B1666218) ester, is commonly achieved through the direct alkylation of 4-methoxyaniline (also known as p-anisidine) with ethyl bromoacetate. In a typical procedure, 4-methoxyaniline is treated with ethyl bromoacetate in the presence of a suitable base and a polar aprotic solvent. The mixture is often heated under reflux to drive the reaction to completion. researchgate.netreddit.com This reaction serves as a representative example of N-alkylation of aromatic amines with α-halo esters.

Reaction Mechanisms and Conditions

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. walisongo.ac.id The lone pair of electrons on the nitrogen atom of 4-methoxyaniline acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate and displacing the bromide ion. This initial step forms a hydrobromide salt of the desired product. A base is required in the reaction mixture to neutralize the hydrobromic acid (HBr) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. sciencemadness.org

Standard reaction conditions involve heating the reactants in a suitable solvent.

ParameterTypical ConditionSource(s)
Reactants 4-Methoxyaniline, Ethyl Bromoacetate researchgate.net
Base Potassium Carbonate (K₂CO₃) sciencemadness.orgresearchgate.net
Solvent Acetone or Dimethylformamide (DMF) researchgate.netreddit.com
Temperature Reflux researchgate.netresearchgate.net
Duration 4-24 hours researchgate.nettsijournals.com

Phase Transfer Catalysis (PTC) in Alkylation Reactions

Phase transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of N-alkylated amino acid esters. This methodology is particularly advantageous as it facilitates the reaction between reactants in different phases (e.g., a solid or aqueous phase and an organic phase) through the use of a phase-transfer catalyst, which is typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. nih.gov

In the context of synthesizing compounds structurally similar to ethyl 2-((4-methoxybenzyl)amino)acetate, the asymmetric alkylation of glycine imine esters under PTC conditions has been extensively studied. thieme-connect.comresearchgate.netthieme-connect.com This approach involves the deprotonation of the glycine imine ester by a strong base in the aqueous or solid phase, followed by the transfer of the resulting enolate to the organic phase by the PTC catalyst. In the organic phase, the enolate then reacts with an alkylating agent.

A common strategy involves the use of a Schiff base of a glycine ester, such as N-(diphenylmethylene)glycine ethyl ester, which is then alkylated with a suitable benzyl (B1604629) halide. The use of chiral PTC catalysts derived from Cinchona alkaloids allows for the enantioselective synthesis of α-amino acid derivatives. researchgate.net While the direct PTC alkylation of glycine ethyl ester with 4-methoxybenzyl chloride is plausible, the literature more frequently reports the alkylation of its Schiff base to enhance the acidity of the α-proton and to control reactivity.

Table 1: Examples of Phase Transfer Catalyzed Alkylation of Glycine Imines

CatalystAlkylating AgentSolventBaseYield (%)Enantiomeric Excess (ee %)
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideBenzyl BromideToluene50% aq. KOH9599
(S)-2-((Allyloxy)(naphthalen-1-yl)methyl)-1,1-diethyl-3-methyl-1H-benzo[f]chromen-2-ium bromideBenzyl BromideTolueneCsOH·H₂O9898
N-Benzylcinchonidinium chlorideBenzyl BromideCH₂Cl₂50% aq. NaOH9194

This table is generated based on representative data from studies on the asymmetric PTC alkylation of glycine imine esters.

The efficiency of the PTC method is influenced by several factors, including the structure of the catalyst, the choice of solvent, the nature of the base, and the reaction temperature. The use of PTC offers several advantages, such as mild reaction conditions, high yields, and the potential for asymmetric synthesis. thieme-connect.comresearchgate.net

Multicomponent Reaction Strategies in Compound Preparation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs are widely used for the synthesis of β-amino esters and other amino acid derivatives. organic-chemistry.orgorganic-chemistry.org

One relevant MCR is the Mannich reaction, which involves the aminoalkylation of a carbon acid. A three-component Mannich reaction could potentially be envisioned for the synthesis of this compound, involving an aldehyde (formaldehyde equivalent), an amine (4-methoxybenzylamine), and a ketone derivative or an enolizable ester. However, a more common MCR approach for similar structures involves the Ugi reaction.

The Ugi four-component reaction (U-4CR) is a versatile MCR that can generate α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. While the direct product is not an ester, modifications and subsequent transformations of the Ugi product can lead to the desired amino ester framework.

Another relevant strategy is the Strecker synthesis of α-amino acids, which is a three-component reaction between an aldehyde, ammonia (B1221849) (or a primary amine), and cyanide. The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid. For the synthesis of this compound, a modified Strecker reaction could be considered, followed by esterification.

Although direct MCRs for this compound are not well-documented, the principles of MCRs suggest a high potential for developing a convergent and atom-economical synthesis for this and related compounds.

Comparative Analysis of Synthetic Efficiencies and Methodological Advantages

The synthesis of this compound can be approached through several routes, with the most common being direct N-alkylation and reductive amination. The choice of method depends on factors such as the availability of starting materials, desired yield, and scalability.

Direct N-Alkylation: This method involves the reaction of glycine ethyl ester with 4-methoxybenzyl chloride in the presence of a base. To avoid polyalkylation, it is often necessary to use a large excess of the amine or to employ protecting groups. The use of PTC, as discussed in section 2.2, is a refined version of this approach that can offer higher yields and selectivity.

Reductive Amination: This is a highly efficient and widely used method for the synthesis of secondary amines. masterorganicchemistry.comorganic-chemistry.orglibretexts.org It involves the reaction of a primary amine (glycine ethyl ester) with an aldehyde (4-methoxybenzaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method is generally high-yielding and avoids the issue of over-alkylation.

Table 2: Comparative Analysis of Synthetic Methods

FeatureDirect N-Alkylation (with PTC)Reductive Amination
Starting Materials Glycine ethyl ester (or its imine), 4-methoxybenzyl chlorideGlycine ethyl ester, 4-methoxybenzaldehyde (B44291)
Key Reagents Phase-transfer catalyst, base (e.g., KOH, NaOH)Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃)
Reaction Conditions Biphasic (organic/aqueous), often mild temperatureOne-pot, typically mild conditions
Key Advantages Potential for high yields and asymmetric synthesis.High selectivity for mono-alkylation, generally high yields, operational simplicity.
Potential Drawbacks Requires a catalyst, potential for side reactions if not optimized.Use of potentially toxic reagents (e.g., cyanoborohydride).

Chemical Transformations and Reactivity of Ethyl 2 4 Methoxybenzyl Amino Acetate

Participation in Nucleophilic Substitution Reactions

The structure of Ethyl 2-((4-methoxybenzyl)amino)acetate contains both a nucleophilic center (the secondary amine) and an electrophilic center (the carbonyl carbon of the ester). This duality allows it to participate in a variety of nucleophilic substitution reactions, either as the nucleophile or as the substrate. libretexts.org

Acylation of the Secondary Amine The lone pair of electrons on the nitrogen atom of the secondary amine makes it an effective nucleophile, readily reacting with various acylating agents to form stable amide derivatives. This transformation is fundamental for introducing new functional groups and for preparing precursors for cyclization reactions. Common methods include reaction with acid chlorides, acid anhydrides, or coupling with carboxylic acids using activating agents. nih.govacs.org

A widely used method for amide bond formation involves the use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) and a base such as 4-Dimethylaminopyridine (DMAP). nih.gov This approach is valued for its mild conditions and broad substrate scope. nih.govresearchgate.net Alternatively, activation of a carboxylic acid with ethyl chloroformate can generate a mixed anhydride, which subsequently reacts with the amine to yield the corresponding amide. researchgate.net

ReactantReagent/ConditionsProduct TypeReference
Carboxylic AcidEDC, HOBt, DMAPN-Acyl Derivative (Amide) nih.gov
Carboxylic AcidEthyl Chloroformate, Triethylamine, then NH₄ClN-Acyl Derivative (Amide) researchgate.net
Acid Chloride (e.g., 2,4,6-trichlorobenzoyl chloride)Base (e.g., DIPEA)N-Acyl Derivative (Amide) acs.org

Alkylation of the Secondary Amine The secondary amine can also undergo N-alkylation by reacting with alkyl halides. This reaction introduces an additional alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. The reaction typically proceeds via an SN2 mechanism. libretexts.org The reactivity can be influenced by steric hindrance around the nitrogen and the nature of the alkylating agent.

Condensation Reactions

The secondary amine of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. The initial step of these reactions is the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an iminium ion. This iminium ion is a key electrophilic intermediate that can subsequently undergo further reactions, most notably intramolecular cyclization if a suitable nucleophile is present within the molecule. wikipedia.orgnih.gov This reactivity is the foundation for many important heterocycle-forming reactions.

Cyclization Reactions for Heterocycle Formation

This compound and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles. These cyclization strategies often rely on the reactivity of the amine and ester functionalities, as well as the aromatic ring.

Pictet-Spengler Reaction The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. wikipedia.orgnih.gov The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which is then attacked by the electron-rich aromatic ring to close the loop. wikipedia.org While this compound is not a β-arylethylamine itself, its derivatives can be tailored to undergo this type of cyclization. For instance, an amide derivative could be reduced to provide the necessary β-arylethylamine framework, which can then be cyclized under acidic conditions (using catalysts like TFA, HCl, or TsOH) or with enzymatic catalysis. nih.govresearchgate.net

Bischler-Napieralski Reaction The Bischler-Napieralski reaction is used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgjk-sci.com A derivative of this compound, specifically one where the nitrogen is acylated with a group that provides a two-carbon linker to an aromatic ring, can serve as a substrate for this intramolecular electrophilic aromatic substitution. wikipedia.orgjk-sci.com The reaction proceeds through the formation of a nitrilium ion intermediate, which is then attacked by the electron-rich benzene (B151609) ring of the 4-methoxybenzyl group. organic-chemistry.org

Synthesis of Benzodiazepines Benzodiazepines are seven-membered heterocyclic compounds of significant interest in medicinal chemistry. Their synthesis can be achieved through the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov Derivatives of this compound can be incorporated into synthetic routes leading to benzodiazepine (B76468) scaffolds. For example, after modification, the core structure can provide the necessary atoms for forming the seven-membered ring through intramolecular condensation or by reacting with another suitable building block. hilarispublisher.comgoogle.comresearchgate.net

Synthesis of Piperazines Piperazines are six-membered heterocycles containing two nitrogen atoms at positions 1 and 4. They are common scaffolds in pharmaceuticals. auburn.edunih.gov The glycine (B1666218) ethyl ester fragment within this compound makes it a suitable precursor for constructing the piperazine (B1678402) ring. Synthetic strategies could involve the dimerization of a derivative or, more commonly, a cyclization reaction between a diamine precursor and a component providing a two-carbon bridge. organic-chemistry.orgmdpi.com For example, a derivative of the title compound could be designed to react with an appropriate amine to form the piperazine skeleton. rsc.org

HeterocycleKey ReactionTypical PrecursorCommon ReagentsReference
TetrahydroisoquinolinePictet-Spenglerβ-Arylethylamine DerivativeAldehyde, Acid Catalyst (TFA, HCl) wikipedia.orgnih.gov
3,4-DihydroisoquinolineBischler-Napieralskiβ-Arylethylamide DerivativePOCl₃, P₂O₅ wikipedia.orgorganic-chemistry.org
BenzodiazepineCondensation/Cyclizationo-Phenylenediamine and β-keto ester derivativeAcid/Base Catalysts nih.govnih.gov
PiperazineReductive Amination/CyclizationDiamine DerivativePd Catalyst, Reducing Agents organic-chemistry.orgmdpi.com

Oxidation Reactions and Formation of Oxidized Derivatives

The functional groups in this compound are susceptible to oxidation under various conditions. The specific outcome depends on the oxidant used and the reaction conditions.

Oxidation of the Secondary Amine: Secondary amines can be oxidized to various products, including nitrones and hydroxylamines, although these reactions can sometimes be challenging to control.

Oxidation of the Benzyl (B1604629) Group: The benzylic position is activated by the adjacent nitrogen and the electron-donating methoxy (B1213986) group on the aromatic ring, making it a potential site for oxidation. However, strong oxidizing conditions may lead to cleavage of the C-N bond. The oxidation of the related compound 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde (B44291) is a well-established transformation, suggesting that the benzyl group in the title compound could be susceptible to similar reactions under carefully controlled conditions. researchgate.net

Reduction Reactions of Related Functional Groups within Derivatives

Derivatives of this compound can undergo reduction at several functional groups, most notably the ester and any introduced amide functionalities. These reductions are crucial for synthesizing new building blocks, such as amino alcohols and diamines.

Reduction of the Ester Group The ethyl ester can be readily reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts this compound into 2-((4-methoxybenzyl)amino)ethanol, an amino alcohol that can serve as a precursor for other synthetic targets.

Reduction of Amide Groups in Derivatives If the parent compound is first acylated to form an amide (as described in section 3.1), the resulting amide can be reduced to a tertiary amine. Reagents such as LiAlH₄ or borane (B79455) (BH₃) are effective for this transformation. This two-step acylation-reduction sequence is a common method for elaborating the amine structure, ultimately leading to the synthesis of complex polyamine derivatives. rsc.org

Functional Group (in Derivative)Reducing AgentProduct Functional GroupReference
Ethyl EsterLiAlH₄Primary Alcohol rsc.org
Amide (C=O)LiAlH₄, BH₃Amine (CH₂) rsc.org

Substitution Reactions on the Methoxy Group

The methoxy group on the aromatic ring is an aryl alkyl ether, which can be cleaved under strongly acidic conditions to yield a phenol (B47542). This demethylation reaction is a common transformation in natural product synthesis and medicinal chemistry to unmask a hydroxyl group. pressbooks.pub

The reaction is typically carried out with strong acids such as hydrobromic acid (HBr), hydroiodic acid (HI), or with potent Lewis acids like boron tribromide (BBr₃). pressbooks.publibretexts.org The mechanism involves the protonation of the ether oxygen, making it a good leaving group (methanol). A nucleophile (Br⁻ or I⁻) then attacks the methyl carbon in an SN2 reaction, cleaving the C-O bond and producing the phenol and methyl halide. libretexts.org Cleavage of the aryl C-O bond does not occur because sp²-hybridized carbons are resistant to SN2 attack. libretexts.org

Derivatization Strategies and Analogue Synthesis

Design and Synthesis of Structurally Modified Analogues

The structural framework of Ethyl 2-((4-methoxybenzyl)amino)acetate offers multiple sites for modification, including the secondary amine, the ester functionality, and the aromatic ring. Strategic alterations at these positions can lead to the generation of a library of analogues with diverse functionalities and stereochemical arrangements.

While specific enantioselective syntheses for this compound are not extensively detailed in the available literature, general methodologies for the asymmetric synthesis of β-amino esters can be applied to generate chiral derivatives. The introduction of chirality is of significant interest as the stereochemistry of a molecule can profoundly impact its biological activity.

Potential synthetic strategies to achieve enantiomerically enriched derivatives include:

Use of Chiral Auxiliaries: Chiral auxiliaries, often derived from naturally occurring compounds like amino acids or terpenes, can be temporarily incorporated into the molecule to direct a stereoselective reaction. After the desired stereocenter is established, the auxiliary is removed to yield the chiral product. For instance, auxiliaries such as Evans' oxazolidinones or Corey's chiral auxiliaries have been successfully employed in the asymmetric synthesis of a wide range of compounds.

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as those based on transition metals (e.g., rhodium, copper) complexed with chiral ligands, can facilitate the enantioselective formation of the desired product. For example, copper-catalyzed enantioselective hydroamination of α,β-unsaturated esters represents a powerful method for producing chiral β-amino acid derivatives.

The stereochemical configuration of the resulting chiral analogues of this compound is expected to have a significant impact on their interaction with biological targets, such as enzymes and receptors, which are themselves chiral. This can lead to differences in potency, efficacy, and metabolic profiles between enantiomers.

Table 1: Potential Strategies for Chiral Synthesis

Strategy Description Potential Outcome for this compound Derivatives
Chiral Auxiliaries Temporary incorporation of a chiral molecule to guide stereoselective reactions. Diastereoselective synthesis of intermediates, leading to enantiomerically enriched final products after auxiliary removal.
Catalytic Asymmetric Synthesis Use of a chiral catalyst to favor the formation of one enantiomer over the other. Direct formation of enantiomerically enriched chiral analogues.
Enzymatic Resolution Use of enzymes to selectively react with one enantiomer in a racemic mixture. Separation of a racemic mixture to obtain one or both enantiomers in pure form.

Modification of the existing functional groups in this compound can significantly alter its electronic and steric properties, thereby influencing its reactivity and potential applications.

The methoxy (B1213986) group (-OCH₃) on the benzyl (B1604629) ring is another key site for modification.

Demethylation: The methoxy group can be cleaved to yield the corresponding phenol (B47542) derivative. This transformation is often achieved using reagents like boron tribromide (BBr₃) or through catalytic methods. The resulting hydroxyl group can serve as a handle for further functionalization, such as etherification or esterification, to introduce a variety of other substituents.

Substitution: The methoxy group can be replaced with other alkoxy groups or functional moieties to probe the structure-activity relationship. For example, replacing the methoxy group with a bulkier alkoxy group could introduce steric hindrance, which might affect its interaction with biological targets.

The electronic and steric effects of these modifications can have a profound impact on the compound's properties. For example, studies on related N-benzylglycine derivatives have shown that substituents on the benzyl ring can influence their biological activity.

Functional Group Modifications and Their Influence on Research Outcomes

Synthesis of Nitrogen-Rich Heterocycles Utilizing the Compound as a Precursor

The structural features of this compound make it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent in many biologically active molecules.

Pyridazinones: Pyridazinone derivatives are known to possess a wide range of biological activities. This compound can be envisioned as a building block in the synthesis of substituted pyridazinones. For example, a related compound, Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate, has been synthesized, highlighting the utility of the N-substituted acetate (B1210297) moiety in forming such heterocyclic rings. acs.org

Pyrazoles and Pyranopyrazoles: Pyrazoles and their fused derivatives are another important class of heterocycles with diverse pharmacological properties. The reaction of β-enamino esters, which can be derived from this compound, with hydrazine (B178648) derivatives is a common method for the synthesis of pyrazolones. Furthermore, multi-component reactions involving an aldehyde, malononitrile, a β-ketoester (or a related active methylene (B1212753) compound), and a hydrazine derivative can lead to the formation of pyranopyrazoles.

Triazoles: 1,2,4-Triazoles are another class of nitrogen-rich heterocycles with broad biological significance. Synthetic strategies often involve the condensation of hydrazides with various reagents. The ethyl ester of this compound can be converted to the corresponding hydrazide, which can then be cyclized to form a triazole ring.

Table 2: Potential Heterocyclic Systems from this compound

Heterocycle General Synthetic Approach Key Intermediates/Reactions
Pyridazinones Cyclocondensation reactions. Reaction with dicarbonyl compounds or their equivalents.
Pyrazoles Reaction with hydrazine derivatives. Formation of a hydrazone followed by cyclization.
Pyranopyrazoles Multi-component reactions. Knoevenagel condensation followed by Michael addition and cyclization.
1,2,4-Triazoles Cyclization of hydrazide derivatives. Conversion of the ester to a hydrazide, followed by reaction with a one-carbon source.

Preparation of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

This compound and its close structural analogues are valuable intermediates in the synthesis of pharmaceuticals. A notable example is its connection to the synthesis of Apixaban, a direct factor Xa inhibitor used as an anticoagulant.

A key intermediate in the synthesis of Apixaban is (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. nih.govgoogle.comresearchgate.netgoogle.comgoogleapis.comepo.org This hydrazonoacetate derivative shares the core structural motif of a 4-methoxyphenyl (B3050149) group attached to a nitrogen-containing two-carbon ester chain. The synthesis of this key Apixaban intermediate typically involves the diazotization of 4-methoxyaniline followed by a Japp-Klingemann reaction with ethyl 2-chloroacetoacetate. google.comgoogleapis.com

The (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is then reacted with a substituted dihydropyridinone derivative in a cyclocondensation reaction to form the pyrazole (B372694) core of Apixaban. nih.govgoogle.comepo.org The resulting ethyl ester is subsequently amidated to yield the final Apixaban API. nih.govepo.org

Given the structural similarity, this compound could potentially be chemically transformed into the hydrazonoacetate intermediate, or serve as a synthon in the development of novel APIs with similar structural features. The 4-methoxybenzyl group is a common pharmacophore, and its presence in this readily accessible building block makes it an attractive starting material for medicinal chemistry programs.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utilization in the Synthesis of Complex Pharmaceutical Compounds

Ethyl 2-((4-methoxybenzyl)amino)acetate and its corresponding carboxylic acid are recognized as important intermediates in the synthesis of pharmaceutical compounds. The core structure, (4-METHOXY-BENZYLAMINO)-ACETIC ACID, is employed as a substrate and reagent in organic synthesis reactions designed to build larger, more complex drug molecules. The ethyl ester form serves as a protected version of this carboxylic acid, allowing for selective reactions at other sites of a molecule before being potentially hydrolyzed in a later synthetic step.

Role as a Building Synthon for Novel Dual Glycokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Activators

The development of dual-target activators for Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a significant strategy in the research of treatments for type 2 diabetes mellitus. nih.gov While structurally related compounds like Ethyl-2-(4-aminophenoxy) acetate (B1210297) have been explicitly identified as building synthons for novel dual hypoglycemic agents, a direct role for this compound in the synthesis of these specific dual GK/PPARγ activators is not detailed in the available scientific literature. mdpi.comresearchgate.net The design of such multi-target ligands remains an active area of medicinal chemistry research. nih.gov

Synthesis of Bioactive Molecules with Specific Therapeutic Targets

As an intermediate, this compound provides a scaffold that can be elaborated upon to produce a variety of bioactive molecules. Its utility lies in the strategic combination of its structural components, which serve distinct functions during a synthetic sequence.

Structural MoietyChemical FunctionSignificance in Bioactive Molecule Synthesis
4-Methoxybenzyl (PMB) GroupProtecting group for the secondary amine.Offers stability under various reaction conditions and can be selectively removed when needed, allowing for further functionalization of the nitrogen atom.
Ethyl Ester GroupProtecting group for the carboxylic acid.Prevents the carboxylic acid from participating in unwanted side reactions. It can be hydrolyzed to the free acid, a common functional group in many bioactive molecules for improving solubility or interacting with biological targets.
Glycine (B1666218) BackboneAmino acid scaffold.Provides a fundamental and flexible linker that is commonly found in peptides and other biologically active compounds, allowing for the precise spatial arrangement of other functional groups.

Application in the Industrial Production of Dyes and Pigments

The core chemical structure of this compound is associated with intermediates used in the synthesis of dyes. While the specific compound is not listed among the most common, high-volume intermediates in broad industry overviews, its chemical nature makes it suitable for use in the synthesis of specialized or niche colorants. epa.gov The aromatic ring and amino group are foundational elements in many chromophores, the parts of a molecule responsible for its color.

Biological Activity and Structure Activity Relationship Sar Studies

Exploration of Potential Biological Activities

Anti-inflammatory Applications

While direct studies on the anti-inflammatory properties of Ethyl 2-((4-methoxybenzyl)amino)acetate are not extensively documented, research into related N-benzylglycine derivatives and other benzyl (B1604629) compounds suggests a potential for such activity. The strategy of conjugating non-steroidal anti-inflammatory drugs (NSAIDs) with amino acid esters, including those structurally similar to the target compound, has been explored to enhance anti-inflammatory potency and reduce gastrointestinal toxicity. For instance, derivatives of well-known NSAIDs like ibuprofen (B1674241) and ketoprofen (B1673614), when linked to amino acid moieties and further esterified with substituted benzyl alcohols, have shown a significant increase in anti-inflammatory action compared to the parent drugs. mdpi.com One study highlighted that ibuprofen and ketoprofen derivatives reduced rat paw edema by 67% and 91% respectively, which was a marked improvement over the parent NSAIDs. mdpi.com

Derivatives incorporating a 3,4,5-trimethoxybenzyl group have been synthesized and evaluated, demonstrating that such modifications can lead to more potent anti-inflammatory agents. mdpi.com The anti-inflammatory effects of benzyl isothiocyanate (BITC), another related benzyl compound, have been observed in murine macrophages and mouse skin, where it inhibited the production of inflammatory mediators like interleukin (IL)-1β, TNF-α, and IL-6. researchgate.net These findings suggest that the N-(4-methoxybenzyl)glycine ethyl ester scaffold could serve as a valuable template for the development of novel anti-inflammatory agents.

Antimicrobial Properties

The antimicrobial potential of compounds structurally related to this compound has been a subject of investigation. A study on fatty acid amides derived from 4-methoxybenzylamine (B45378), specifically N-(4-methoxybenzyl)undec-10-enamide and (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide, demonstrated notable antimicrobial activity. nih.gov The compound featuring a hydroxy group on the fatty acid chain, in particular, showed potent antifungal and antibacterial effects. nih.gov

Furthermore, research into other N-benzyl derivatives has revealed significant antimicrobial efficacy. O-benzyl derivatives containing an N-benzyl substitution were found to be most active against Gram-positive bacteria. mdpi.com Studies on benzyl and benzoyl benzoic acid derivatives have also yielded compounds with improved antimicrobial activity, with one representative compound showing excellent activity against Staphylococcus epidermidis, comparable to vancomycin. nih.gov Another study identified Glycine (B1666218), N-(m-anisoyl)-methyl ester, produced by Pseudomonas aeruginosa, as having distinct antibacterial properties. researchgate.netjournalskuwait.org These collective findings underscore the potential of the N-benzylglycine ester framework as a source of new antimicrobial agents.

Neuroprotective Activity of Derivatives

Derivatives containing benzyl moieties have shown promise in the realm of neuroprotection. A series of new edaravone (B1671096) derivatives incorporating a benzylpiperazine group were designed and synthesized, with several of these compounds exhibiting neuroprotective effects against H2O2-induced neurotoxicity in PC12 cells. researchgate.net Specifically, compounds with a 4-fluoro or 4-nitro substituent on the benzyl ring displayed significant protective effects on cell viability. researchgate.net

In a different study, furopyrazole derivatives of benzylindazole analogs were investigated for their neuroprotective effects against C2 ceramide-induced apoptosis in primary cortical neurons. nih.gov Among the tested analogs, carbinol derivatives demonstrated the strongest neuroprotection. nih.gov These findings suggest that the benzyl group, a key feature of this compound, is a valuable component in the design of neuroprotective agents for potential application in neurodegenerative diseases.

Antimalarial Studies of Related Imidazopyridine Compounds

In the quest for new antimalarial drugs, imidazopyridines, a class of compounds that can be synthesized from precursors related to this compound, have been a focus of medicinal chemistry. Structure-activity relationship (SAR) studies on 2,4-disubstituted imidazopyridines identified them as inhibitors of hemozoin formation, a critical process in the malaria parasite's life cycle. nih.gov A lead optimization program for this series led to a frontrunner compound that demonstrated in vivo efficacy in a P. falciparum mouse model. nih.gov

Another study explored antimalarial imidazopyridines that incorporate an intramolecular hydrogen bonding motif. This work resulted in the identification of novel compounds with sub-micromolar activities against both chloroquine-sensitive and multi-drug-resistant strains of Plasmodium falciparum. nih.gov The SAR studies revealed that replacing a benzimidazole (B57391) core with an imidazopyridine core, while maintaining the intramolecular hydrogen bonding feature, led to potent antiplasmodial activity and favorable cytotoxicity profiles. nih.gov For instance, analogue 14 in this series showed an IC50 of 0.08 µM against the PfNF54 strain. nih.gov

Compound/SeriesTarget/FeatureActivity Highlight
2,4-disubstituted imidazopyridinesHemozoin formationIn vivo efficacy in P. falciparum mouse model. nih.gov
Imidazopyridines with intramolecular H-bondScaffold hoppingIC50 < 1 µM against drug-resistant P. falciparum. nih.gov
Analogue 14Imidazopyridine derivativeIC50 = 0.08 µM against PfNF54 strain. nih.gov

Antidiabetic Applications of Related Organometallic Complexes

The therapeutic potential of organometallic complexes in managing diabetes has been an area of active research. While this compound itself is not an organometallic complex, ligands derived from similar chemical structures can be used to form such complexes. Studies have been conducted on the antidiabetic properties of zinc(II) and vanadyl(IV) metal complexes. nih.gov The lipophilic character of the carrier ligands and their metal complexes is a crucial factor in their biological activity. nih.gov

More specifically, novel organo-selenium zinc complexes with hydroxy-pyrone derivatives have been synthesized and evaluated for their insulin-mimetic activities. nih.gov The compound bis(3-hydroxy-2-methyl-4(H)-pyran-4-seleno)Zn, with a Zn(Se2O2) coordination mode, exhibited the strongest in vitro activity and a potent in vivo antidiabetic effect. nih.gov These studies highlight the potential for developing antidiabetic agents by incorporating ligands derived from scaffolds related to N-benzylglycine esters into organometallic complexes.

Mechanistic Investigations of Biological Action

Understanding the mechanism of action is crucial for the rational design of more effective therapeutic agents. For the potential anti-inflammatory activity of this compound derivatives, the primary investigated mechanism is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net NSAIDs exert their effects by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. mdpi.comresearchgate.net The development of derivatives with increased selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform is a key strategy to minimize gastrointestinal side effects. mdpi.com

In the context of antimicrobial activity, several mechanisms have been proposed for related benzyl derivatives. For some compounds, the mode of action is believed to involve the disruption of intermolecular interactions within the bacterial cell membrane. mdpi.com For others, the inhibition of essential bacterial enzymes, such as RNA polymerase, has been identified as the mechanism of their antimicrobial effects. nih.gov The study on fatty acid amides of 4-methoxybenzylamine also involved molecular docking to evaluate the binding mechanism with DNA, suggesting that DNA interaction could be a potential mode of action. nih.gov

Biological ActivityProposed Mechanism for Related CompoundsKey Molecular Targets
Anti-inflammatoryInhibition of prostaglandin (B15479496) synthesis researchgate.netCyclooxygenase (COX) enzymes mdpi.com
AntimicrobialDisruption of cell membrane integrity mdpi.comBacterial cell membrane mdpi.com
AntimicrobialInhibition of essential enzymes nih.govBacterial RNA polymerase nih.gov
AntimicrobialInteraction with genetic material nih.govDNA nih.gov

Interaction with Specific Molecular Targets (Enzymes, Receptors)

Direct evidence detailing the interaction of this compound with specific enzymes or receptors is not readily found in peer-reviewed literature. However, the structural motifs present in the molecule, such as the N-benzyl group and the ethyl acetate (B1210297) moiety, are common in compounds that exhibit a range of biological activities. For instance, derivatives of amino acid esters have been explored as potential inhibitors for various enzymes, including proteases and kinases. The 4-methoxybenzyl group, in particular, is a feature in many biologically active compounds, contributing to hydrophobic and electronic interactions within binding pockets of target proteins. Without specific experimental data, any potential molecular targets for this compound remain speculative.

Signaling Pathway Modulation Studies

Consistent with the lack of specific molecular targets, there is no direct research available on the modulation of signaling pathways by this compound. In broader contexts, compounds with similar structural features have been investigated for their effects on various cellular signaling cascades. For example, molecules containing a methoxyphenyl group have been implicated in pathways related to inflammation, cell proliferation, and apoptosis. However, attributing any specific pathway modulation to this compound would be conjectural without dedicated in-vitro or in-vivo studies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analyses

Impact of Substituents on Biological Efficacy and Selectivity

Specific SAR studies for this compound are not available. However, general principles can be applied to understand the potential impact of its substituents.

The 4-Methoxybenzyl Group: The methoxy (B1213986) group at the para-position of the benzene (B151609) ring is an electron-donating group, which can influence the electronic properties of the entire molecule and its interaction with biological targets. The position and nature of substituents on the benzyl ring are often critical for activity. For instance, in other chemical series, moving the methoxy group to the ortho or meta position, or replacing it with other substituents (e.g., halogens, alkyl groups), could significantly alter the biological efficacy and selectivity.

The Ethyl Acetate Moiety: The ester group is a potential hydrogen bond acceptor and can be subject to hydrolysis by esterases in biological systems. Modification of the ethyl group to other alkyl chains (e.g., methyl, propyl) would alter the lipophilicity and steric bulk, which could impact target binding and pharmacokinetic properties. Conversion of the ester to an amide or a carboxylic acid would introduce different hydrogen bonding capabilities and charge states, leading to a profound change in biological activity.

Table 1: Hypothetical Impact of Substituent Modifications on Biological Activity

Modification Potential Impact on Bioactivity
Varying the substituent on the benzyl ring (e.g., chloro, methyl)Could alter binding affinity and selectivity due to changes in electronics and sterics.
Changing the position of the methoxy group (ortho, meta)May affect the orientation of the molecule within a binding site.
Altering the ester alkyl group (e.g., methyl, tert-butyl)Could influence solubility, metabolic stability, and steric interactions.
Replacing the ester with an amide or carboxylic acidWould change hydrogen bonding properties and overall polarity.

Stereochemistry and Bioactivity Relationships

This compound is an achiral molecule, meaning it does not have a stereocenter and does not exist as enantiomers or diastereomers. Therefore, stereochemistry does not play a role in its bioactivity. If a chiral center were introduced into the molecule, for example by substitution on the acetate's alpha-carbon, it would be expected that the different stereoisomers would exhibit distinct biological activities, as is common for chiral drugs.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular framework of Ethyl 2-((4-methoxybenzyl)amino)acetate.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for this compound in a solvent like CDCl₃ are detailed in the table below. The integration of each signal corresponds to the number of protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₃ (ethyl) ~1.25 Triplet (t) 3H
-OCH₂- (ethyl) ~4.15 Quartet (q) 2H
-NH-CH₂-CO- ~3.40 Singlet (s) 2H
Ar-CH₂-NH- ~3.75 Singlet (s) 2H
-OCH₃ (methoxy) ~3.80 Singlet (s) 3H
Aromatic (ortho to OCH₃) ~6.85 Doublet (d) 2H
Aromatic (meta to OCH₃) ~7.25 Doublet (d) 2H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. Given the molecule's structure, a specific number of signals is expected, corresponding to each unique carbon atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
-C H₃ (ethyl) ~14.2
-OC H₂- (ethyl) ~60.5
-NH-C H₂-CO- ~50.0
Ar-C H₂-NH- ~53.0
-OC H₃ (methoxy) ~55.2
Aromatic (C-OCH₃) ~159.0
Aromatic (CH ortho to OCH₃) ~114.0
Aromatic (CH meta to OCH₃) ~129.5
Aromatic (quaternary) ~132.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular weight of 223.27 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula C₁₂H₁₇NO₃.

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation for amines.

Ester fragmentation: Loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃) is characteristic of esters. libretexts.org

Benzylic cleavage: Cleavage at the benzylic position is highly favored due to the stability of the resulting benzyl (B1604629) cation. A prominent peak at m/z 121, corresponding to the 4-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺), is expected.

Interactive Data Table: Expected Mass Spectrometry Fragments

m/z Possible Fragment Ion
223 [M]⁺ (Molecular Ion)
178 [M - OCH₂CH₃]⁺
150 [M - COOCH₂CH₃]⁺
121 [CH₃OC₆H₄CH₂]⁺ (Base Peak)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. libretexts.orglibretexts.org

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (secondary amine) Stretch 3300-3500 (moderate, sharp)
C-H (aromatic) Stretch 3000-3100
C-H (aliphatic) Stretch 2850-3000
C=O (ester) Stretch ~1735 (strong, sharp)
C=C (aromatic) Stretch 1450-1600
C-O (ester) Stretch 1000-1300

The presence of a strong absorption around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group. docbrown.info The N-H stretch, typically a single sharp peak for secondary amines, and the various C-H, C-O, and C-N stretches would collectively confirm the presence of all key functional moieties within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Analysis and Transition Assignments

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the 4-methoxybenzyl group. The presence of the aromatic ring with an electron-donating methoxy (B1213986) group influences the electronic transitions.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands corresponding to π → π* transitions of the benzene (B151609) ring. The methoxy group, acting as an auxochrome, is likely to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring.

Interactive Data Table: Expected UV-Vis Absorption Maxima

Transition Approximate λₘₐₓ (nm)
π → π* (Primary band) ~220-230

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise measurements of bond lengths, bond angles, and dihedral angles, offering an unambiguous confirmation of the molecular structure.

Obtaining a high-quality single crystal suitable for SC-XRD is a critical first step. For amino acid esters like this compound, several crystallization strategies can be employed:

Slow evaporation: A common technique where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly at a constant temperature. nih.gov

Vapor diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a second solvent (anti-solvent) in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound can induce crystallization. iucr.org

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

The choice of solvent is crucial and often determined empirically. Common solvents for crystallizing polar organic molecules include ethanol, methanol, ethyl acetate (B1210297), and mixtures with less polar solvents like hexane (B92381) or toluene.

Once a suitable crystal is obtained and analyzed by SC-XRD, a detailed geometric analysis of the molecule can be performed. The expected bond lengths and angles are based on standard values for similar chemical environments.

Interactive Data Table: Expected Bond Lengths and Angles

Bond/Angle Type Expected Value
C=O (ester) Bond Length ~1.21 Å
C-O (ester) Bond Length ~1.34 Å
C-N (amine) Bond Length ~1.47 Å
C-C (aromatic) Bond Length ~1.39 Å
C-O-C (ester) Bond Angle ~116°
O=C-O (ester) Bond Angle ~124°

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

The molecular structure of This compound possesses functional groups capable of participating in both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. The secondary amine (N-H) group can act as a hydrogen bond donor, while the oxygen atoms of the ester's carbonyl (C=O) and ether (C-O-C) functionalities, as well as the nitrogen atom of the amine, can serve as hydrogen bond acceptors.

In the absence of experimental data, theoretical investigations could predict the formation of an intramolecular hydrogen bond, creating a stable five or six-membered ring. This would involve the amine hydrogen and either the carbonyl oxygen or the methoxy oxygen. The presence and strength of such a bond would significantly influence the molecule's conformation.

Intermolecularly, N-H···O=C hydrogen bonds are highly probable, leading to the formation of dimers or extended chain-like structures in the solid state. These interactions play a crucial role in the packing of molecules within a crystal lattice, affecting physical properties such as melting point and solubility. The methoxy group's oxygen atom could also participate in weaker C-H···O interactions. A detailed analysis of these networks would require techniques like X-ray crystallography and temperature-dependent NMR spectroscopy, which have not been reported for this compound.

Disorder Analysis in Crystal Structures

Disorder within a crystal structure occurs when a molecule or a part of it occupies multiple positions. For This compound , several sources of potential disorder can be hypothesized. The ethyl group of the ester is flexible and can exhibit conformational disorder, where the terminal methyl group might occupy different positions. Similarly, the entire ethyl acetate moiety could demonstrate rotational disorder around the C-N bond.

The 4-methoxybenzyl group also has a degree of conformational freedom. The torsion angle between the phenyl ring and the benzyl C-N bond can vary, potentially leading to orientational disorder of the methoxy group. However, without a determined crystal structure, any discussion of disorder remains speculative. The analysis of such phenomena relies on the refinement of X-ray diffraction data, which is currently unavailable for this compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as optimized geometries, electronic energies, and spectroscopic parameters.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For Ethyl 2-((4-methoxybenzyl)amino)acetate, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to obtain accurate predictions of bond lengths, bond angles, and dihedral angles. While specific computational results for this exact molecule are not detailed in the available literature, studies on similar structures, such as ethyl 2-(3-amino-4-hydroxyphenyl)acetate, have shown that molecules with ethoxycarbonyl groups can adopt different conformations, such as twisted or straight chains. nih.gov For this compound, the geometry would be influenced by the flexible ethyl acetate (B1210297) and benzyl (B1604629) groups, leading to various possible low-energy conformers.

A theoretical study would provide precise values for the geometric parameters of the molecule. The table below illustrates the type of data that would be generated.

ParameterDescription
Bond Lengths (Å)The equilibrium distance between the nuclei of two bonded atoms.
Bond Angles (°)The angle formed between three atoms across at least two bonds.
Dihedral Angles (°)The angle between two intersecting planes, which defines the rotation around a chemical bond.

Note: Specific calculated values for this compound are not available in the cited literature; this table is illustrative of the parameters that would be determined.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability, chemical reactivity, and the electronic transitions that govern UV-Visible spectra. dergipark.org.trresearchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. dergipark.org.tr For aromatic compounds, electronic transitions, such as those observed in UV-Vis spectroscopy, are often from the HOMO to the LUMO. mdpi.com Time-dependent DFT (TD-DFT) calculations can be used to predict these electronic transitions. mdpi.com For a related compound, ethyl-2-(4-aminophenoxy)acetate, TD-DFT calculations assigned absorption bands at 286 nm and 226 nm to HOMO→LUMO and HOMO→LUMO+2 transitions, respectively. mdpi.com A similar analysis for this compound would reveal its electronic absorption properties.

The following table outlines the key parameters derived from a HOMO-LUMO analysis.

ParameterFormulaDescription
EHOMO-Energy of the Highest Occupied Molecular Orbital.
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.

Note: Specific calculated values for this compound are not available in the cited literature.

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data.

FT-IR (Fourier-Transform Infrared) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the absorption bands in an experimental IR spectrum. These calculations predict the frequencies corresponding to specific molecular vibrations, such as C-H stretching, C=O stretching, and N-H bending. dergipark.org.tr

UV-Vis (Ultraviolet-Visible) Spectroscopy: As mentioned, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which helps in understanding the electronic structure of the molecule. mdpi.commaterialsciencejournal.org

NMR (Nuclear Magnetic Resonance) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the chemical shifts (δ) of 1H and 13C atoms in a molecule, aiding in the interpretation of experimental NMR spectra.

While experimental spectra provide real-world data, theoretical predictions are crucial for the accurate assignment of signals and a deeper understanding of the underlying molecular properties.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. The analysis generates two-dimensional "fingerprint plots" that summarize the different types of intermolecular interactions and their relative contributions to the crystal packing. nih.govnih.gov

Common interactions analyzed include:

H···H contacts: Typically the most abundant type of contact, representing van der Waals forces. researchgate.netiucr.org

O···H/H···O contacts: Indicative of hydrogen bonding. researchgate.net

C···H/H···C contacts: Also contribute significantly to crystal packing. researchgate.net

For example, in the crystal structure of a related ethyl acetate derivative, H···H contacts accounted for 53.9% of the interactions, while O···H and C···H contacts contributed 28.5% and 11.8%, respectively. researchgate.net Such an analysis for this compound would provide critical insights into its solid-state structure and polymorphism.

The table below shows typical contributions of different intermolecular contacts as determined by Hirshfeld surface analysis for similar organic molecules.

Interaction TypeTypical Contribution (%)Description
H···H40 - 60%Van der Waals forces
O···H / H···O15 - 30%Hydrogen bonding
C···H / H···C10 - 20%Weak intermolecular contacts

Note: A specific Hirshfeld surface analysis for this compound was not found in the cited literature.

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Derivatives of 4-methoxybenzyl have been investigated for their potential as inhibitors of specific enzymes, such as the transforming growth factor-β (TGF-β) type I receptor kinase. nih.gov A molecular docking study of this compound would involve docking the molecule into the active site of a target protein. The results would be evaluated based on the binding energy (a lower value indicates a more stable complex) and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions with key amino acid residues. researchgate.netnih.gov Such studies could reveal the potential of this compound as a therapeutic agent.

Quantum Chemical Parameter Computations

From the HOMO and LUMO energy values obtained through DFT calculations, several important quantum chemical parameters can be derived. dergipark.org.trnih.gov These parameters provide a quantitative measure of the molecule's reactivity and electronic properties.

The key quantum chemical parameters are summarized in the table below.

ParameterFormulaDescription
Ionization Potential (I)I = -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A)A = -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ)χ = (I + A) / 2A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the resistance of a molecule to change its electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the electrophilic character of a molecule.

Note: Specific calculated values for this compound are not available in the cited literature.

Analysis of Nonlinear Optical Properties

Computational and theoretical chemistry investigations into the nonlinear optical (NLO) properties of a compound involve calculating its response to a strong electromagnetic field, such as that from a laser. These studies are crucial for identifying potential applications in optoelectronics and photonics. The key parameters of interest typically include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First-order hyperpolarizability (β): Related to the second-order NLO effects, such as second-harmonic generation (SHG), where light of a certain frequency is converted to light with double that frequency.

Second-order hyperpolarizability (γ): Related to third-order NLO effects, such as third-harmonic generation (THG) and optical Kerr effect.

These parameters are often calculated using quantum chemical methods like Density Functional Theory (DFT). The calculations would typically involve:

Geometry Optimization: Finding the most stable three-dimensional arrangement of the atoms in the molecule.

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum.

Property Calculations: Computation of the polarizability and hyperpolarizabilities in the presence of an applied electric field.

The results of such studies are usually presented in data tables, comparing the calculated values of α, β, and γ along different molecular axes. An analysis of these values helps in understanding the structure-property relationships and in designing new molecules with enhanced NLO properties.

Despite the importance of such investigations, a thorough search of scientific databases and journals did not yield any published research specifically detailing the computational analysis of the nonlinear optical properties of this compound. Therefore, no data tables with calculated values for its polarizability or hyperpolarizability are available.

Scale Up and Process Optimization Research

Challenges in Industrial Scale-Up of Synthesis Methodologies

The industrial-scale synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate, a substituted N-benzylglycine ethyl ester, presents several challenges that are common to N-alkylation and reductive amination reactions. While specific literature on the large-scale production of this exact molecule is limited, valuable insights can be drawn from the well-documented synthesis of its close analog, N-benzylglycine ethyl ester. guidechem.com

One of the primary challenges is maintaining high yield and purity. In laboratory settings, yields of approximately 65% have been reported for similar compounds using convenient methods, but this can lead to high production costs on an industrial scale. guidechem.com A significant issue is the formation of byproducts, particularly the di-alkylation product, N,N-bis(4-methoxybenzyl)glycine ethyl ester. The propensity for di-alkylation often increases with higher reaction temperatures, which are typically employed to drive the reaction to completion in a shorter timeframe. guidechem.com

Another hurdle is the management of raw materials and reagents. For instance, if the synthesis route involves the N-alkylation of glycine (B1666218) ethyl ester hydrochloride with 4-methoxybenzyl chloride, precise control of stoichiometry and the addition of a suitable base are critical to neutralize the hydrochloride and facilitate the reaction without promoting side reactions. guidechem.com The choice of solvent is also a crucial factor, as it affects reaction kinetics, solubility of reactants and products, and the ease of product isolation.

Furthermore, the transition from batch to continuous processing, which can offer advantages in terms of consistency and throughput, introduces its own set of challenges related to equipment design, process control, and automation. acs.org

Table 1: Key Challenges in the Industrial Scale-Up of this compound Synthesis

ChallengeDescriptionPotential Impact on Production
Byproduct Formation Over-alkylation leading to the formation of N,N-bis(4-methoxybenzyl)glycine ethyl ester.Reduced yield and purity of the desired product; increased purification costs.
Reaction Kinetics Balancing reaction rate with selectivity to minimize byproduct formation.Inefficient production and potential for runaway reactions if not properly controlled.
Heat Transfer Managing the exothermic nature of the N-alkylation or reductive amination reaction.Risk of thermal runaway, leading to safety hazards and product degradation.
Mass Transfer Ensuring efficient mixing of reactants, especially in heterogeneous reaction mixtures.Incomplete reactions and lower yields.
Solvent Selection Choosing a solvent that optimizes solubility, reaction rate, and ease of separation.Complicated downstream processing and increased solvent waste.
Raw Material Handling Sourcing and handling of potentially hazardous starting materials.Increased operational costs and safety risks.

Strategies for Purification at Scale (e.g., Recrystallization, Liquid-Liquid Extraction)

Achieving high purity of this compound on an industrial scale necessitates robust and efficient purification strategies. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Liquid-Liquid Extraction (LLE) is a common technique used in the initial work-up to separate the product from water-soluble byproducts and unreacted starting materials. After the reaction, the mixture can be quenched with water, and the product extracted into an organic solvent. The aqueous layer, containing salts and other polar impurities, is then separated. This process is often repeated to maximize recovery.

Distillation under reduced pressure is a viable method for purifying the final product, which is an oily liquid. guidechem.com This technique separates compounds based on differences in their boiling points. For this compound, distillation can effectively remove lower-boiling solvents and higher-boiling impurities like the di-alkylation byproduct.

Chromatography , while highly effective for achieving very high purity on a laboratory scale, can be expensive and challenging to implement on a large industrial scale. However, it may be employed for high-value applications where exceptional purity is required.

Recrystallization , although more commonly used for solid compounds, can be adapted in some cases. If a suitable solvent system is found where the product has high solubility at elevated temperatures and low solubility at lower temperatures while impurities remain in solution, this can be an effective purification method.

The synthesis of N-benzylglycine ethyl ester, a similar compound, involves a work-up procedure that includes filtration to remove solid byproducts, followed by washing the filtrate with water until neutral. The organic solution is then dried and the product is isolated by distillation under reduced pressure. guidechem.com A similar approach would be applicable to this compound.

Table 2: Comparison of Purification Strategies for this compound

Purification MethodPrinciple of SeparationAdvantages for Industrial ScaleDisadvantages for Industrial Scale
Liquid-Liquid Extraction Differential solubility of components in immiscible liquids.High throughput, effective for removing polar impurities.Can be solvent-intensive, potential for emulsion formation.
Distillation Differences in boiling points of components.Effective for purifying liquids, can be operated continuously.Energy-intensive, may not be suitable for heat-sensitive compounds.
Chromatography Differential adsorption of components onto a stationary phase.High resolution and purity achievable.High cost of stationary phase and solvents, complex to scale up.
Recrystallization Difference in solubility of the product and impurities in a solvent at different temperatures.Can yield very pure product, relatively simple equipment.Product must be a solid at room temperature, potential for product loss in the mother liquor.

Control of Exothermic Reactions and Temperature Management

N-alkylation and reductive amination reactions are often exothermic, meaning they release heat. On a small laboratory scale, this heat can dissipate relatively easily. However, during industrial-scale production, the volume-to-surface area ratio is much larger, making heat removal more challenging. e-spirit.cloud Failure to effectively manage the reaction temperature can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in pressure and temperature, leading to equipment failure and safety hazards. cetjournal.it

Effective temperature management is therefore a critical aspect of scaling up the synthesis of this compound. Several strategies can be employed:

Semi-batch or Fed-batch Operation: Instead of adding all reactants at once, one of the reactants can be added gradually to control the rate of reaction and heat generation. For example, in the synthesis of N-benzylglycine ethyl ester, benzyl (B1604629) chloride is added dropwise to the reaction mixture. guidechem.com

Efficient Cooling Systems: Industrial reactors are equipped with cooling jackets or internal cooling coils through which a coolant is circulated to remove the heat of reaction. The efficiency of these systems is crucial for maintaining the desired reaction temperature.

Dilution: Conducting the reaction in a larger volume of solvent can help to absorb the heat generated, although this can increase solvent costs and reduce volumetric productivity.

Process Analytical Technology (PAT): Real-time monitoring of the reaction temperature and other parameters can provide early warnings of a potential thermal runaway, allowing for corrective actions to be taken.

A thorough thermal hazard assessment, including techniques like reaction calorimetry, is essential during the process development phase to understand the thermal profile of the reaction and to design appropriate safety measures. mdpi.com

Table 3: Temperature Control Strategies for Exothermic Reactions

StrategyMechanism of ControlKey Considerations
Fed-Batch Addition Limits the concentration of one reactant, thereby controlling the reaction rate and heat generation.Addition rate must be carefully controlled; requires precise pumping systems.
Reactor Cooling Jackets Heat is transferred from the reaction mixture to a coolant circulating through the jacket.Efficiency depends on the heat transfer coefficient, surface area, and coolant temperature.
Internal Cooling Coils Provide additional heat transfer surface area within the reactor.Can be more efficient than jackets but may complicate reactor cleaning and agitation.
Solvent Dilution The solvent acts as a heat sink, absorbing the energy released by the reaction.Increases solvent usage and may require larger reactors, impacting process economics.
Use of a Refluxing Solvent The boiling point of the solvent can be used to control the maximum temperature of the reaction.The solvent must be chosen carefully to match the desired reaction temperature.

Solvent Recovery and Economic Considerations in Large-Scale Production

The economic viability of producing this compound on a large scale is heavily influenced by factors such as raw material costs, energy consumption, and waste disposal. Solvents often constitute a significant portion of the material input in pharmaceutical and fine chemical manufacturing. mdpi.com Therefore, efficient solvent recovery and recycling are critical for both economic and environmental reasons.

The choice of solvent impacts not only the reaction itself but also the downstream purification and recovery processes. An ideal solvent should be readily available, inexpensive, have a low environmental impact, and be easily separable from the product.

Solvent Recovery Techniques:

Distillation: This is the most common method for solvent recovery, where the solvent is separated from the product and impurities based on its lower boiling point and then condensed for reuse. mdpi.com

Membrane Filtration: Techniques like nanofiltration can be used to separate solvents from larger product molecules, offering a less energy-intensive alternative to distillation.

Pervaporation: This is a membrane-based process that can be used to separate solvent mixtures, particularly azeotropes that are difficult to separate by conventional distillation.

Table 4: Economic and Environmental Considerations in Solvent Management

FactorDescriptionImpact on Large-Scale Production
Solvent Cost The purchase price of the fresh solvent.A major component of the variable production costs.
Solvent Recovery Efficiency The percentage of used solvent that can be recovered and reused.Directly impacts the overall solvent consumption and cost.
Energy Consumption The energy required for solvent recovery processes, such as distillation.A significant operational cost, particularly for energy-intensive methods.
Waste Disposal Costs The cost associated with the disposal of non-recoverable solvent waste.Can be substantial, especially for hazardous solvents.
Environmental Impact The effect of solvent emissions and waste on the environment.Increasingly important due to stricter environmental regulations and corporate sustainability goals.

Impurity Profiling and Quality Control in Research Materials

Analytical Methodologies for Impurity Analysis

A variety of analytical techniques are available for the separation, detection, and quantification of impurities in chemical substances. For a compound like Ethyl 2-((4-methoxybenzyl)amino)acetate, which possesses both aromatic and amine functionalities, a combination of chromatographic and spectroscopic methods is typically employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment due to its high resolution and sensitivity. Coupled with various detectors such as Ultraviolet (UV), Diode Array (DAD), and Mass Spectrometry (MS), HPLC can provide both quantitative and qualitative information about the impurities present. Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS), is suitable for identifying volatile impurities that may be present from the synthesis process, such as residual solvents.

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the structural elucidation of the main compound and any isolated impurities. NMR spectroscopy can provide detailed information about the molecular structure, while IR spectroscopy helps in identifying the functional groups present.

Role of Reverse-Phase HPLC in Purity Assessment and Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used chromatographic mode for the analysis of moderately polar to nonpolar organic compounds, making it highly suitable for this compound. In RP-HPLC, a nonpolar stationary phase (commonly C18 or C8 bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol.

The separation in RP-HPLC is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The elution order is generally from the most polar to the least polar components. For this compound, the chromatographic conditions, including the choice of column, mobile phase composition, pH, flow rate, and detection wavelength, must be optimized to achieve adequate separation of the main peak from any impurity peaks.

A typical RP-HPLC method for the purity assessment of this compound would involve a gradient elution to ensure the separation of impurities with a wide range of polarities. Quantification is achieved by integrating the peak areas and is often performed using an external standard method or by area percentage normalization, assuming that all impurities have a similar response factor to the main compound at the chosen detection wavelength.

Hypothetical RP-HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

This interactive table outlines a potential starting point for method development. The actual parameters would require experimental optimization.

Identification and Quantification of Related Impurities and Byproducts

The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine (B45378) with ethyl bromoacetate (B1195939). This process can lead to the formation of several potential impurities and byproducts.

Potential Synthesis-Related Impurities:

Starting Materials: Unreacted 4-methoxybenzylamine and ethyl bromoacetate.

Over-alkylation Product: Ethyl 2-(bis(4-methoxybenzyl)amino)acetate, formed by the reaction of the product with another molecule of 4-methoxybenzylamine.

Hydrolysis Product: 2-((4-methoxybenzyl)amino)acetic acid, resulting from the hydrolysis of the ethyl ester group.

Side-reaction Products: Impurities arising from reactions involving residual reagents or intermediates.

The identification of these impurities often requires their isolation, typically through preparative HPLC, followed by structural characterization using spectroscopic techniques such as MS and NMR. Once identified, these impurities can be quantified in routine quality control analyses using the validated RP-HPLC method.

Hypothetical Impurity Profile Data:

Impurity IDRetention Time (min)IdentitySpecification Limit (%)
IMP-013.54-methoxybenzylamine≤ 0.15
IMP-0215.8Ethyl bromoacetate≤ 0.10
IMP-0318.2Ethyl 2-(bis(4-methoxybenzyl)amino)acetate≤ 0.20
IMP-045.12-((4-methoxybenzyl)amino)acetic acid≤ 0.15
--Any other individual impurity≤ 0.10
--Total Impurities≤ 1.0

This interactive table provides a hypothetical impurity profile with specified limits, which would be established during the method validation process based on the manufacturing process and stability studies.

Future Research Directions and Emerging Applications

Development of Novel Derivatives with Enhanced Bioactivity and Selectivity

The core structure of Ethyl 2-((4-methoxybenzyl)amino)acetate is a prime candidate for derivatization to create novel compounds with tailored biological activities. The secondary amine and the ester group are key functional handles that allow for systematic modification. Future research will likely focus on synthesizing analogues to explore their potential as therapeutic agents. By modifying the aromatic ring, the benzyl (B1604629) group, or the ethyl acetate (B1210297) moiety, researchers can fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets.

For instance, the synthesis of derivatives based on similar scaffolds, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, has yielded compounds with potential applications in cancer therapy. nih.gov This suggests that a focused effort on creating a library of this compound derivatives could lead to the discovery of new agents for a variety of diseases. The goal is to enhance the bioactivity of the parent compound and improve its selectivity for specific enzymes or receptors, thereby minimizing off-target effects.

Table 1: Potential Modifications and Target Biological Activities

Modification Site Potential Substituent Groups Potential Therapeutic Target
4-methoxy group -OH, -F, -Cl, -CF3, -NO2 Kinase inhibitors, GPCR ligands
Aromatic Ring Additional substitutions, replacement with heterocycles (e.g., pyridine, thiophene) Ion channel modulators, anti-inflammatory agents
Ethyl Ester Methyl, propyl, or bulky esters; conversion to amide or acid Protease inhibitors, metabolic enzyme modulators

| Secondary Amine | Acylation, alkylation, incorporation into a heterocyclic ring | Antiviral agents, antibacterial agents |

Exploration of New Catalytic and Green Chemistry Synthesis Routes for Sustainability

The imperative for sustainable chemical production necessitates the development of greener synthesis routes for valuable compounds like this compound. Future research will focus on replacing traditional synthesis methods, which may involve harsh reagents and generate significant waste, with more environmentally benign alternatives. This includes the exploration of catalytic processes that can improve reaction efficiency and reduce energy consumption.

Key areas of investigation will likely include:

Catalytic Reductive Amination: Developing novel catalysts (e.g., based on earth-abundant metals) for the direct reductive amination of ethyl glyoxylate (B1226380) with 4-methoxybenzylamine (B45378).

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes to enhance safety, improve yield, and simplify purification.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Atom Economy: Designing synthesis pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. For example, processes like the dehydrogenative dimerization of ethanol (B145695) to produce ethyl acetate offer a more sustainable route that can be adapted. ukdiss.com

Table 2: Comparison of Hypothetical Synthesis Routes

Metric Traditional Route (e.g., Alkylation) Green Catalytic Route
Reagents Alkyl halide, strong base H2 or H-donor, catalyst
Solvent Chlorinated solvents (e.g., DCM) Ethanol, Water
Byproducts Stoichiometric salt waste Water
Energy Input High temperature reflux Lower temperature and pressure

| Atom Economy | Moderate | High |

Advanced Materials Science Applications Beyond Traditional Chemical Synthesis

The unique molecular structure of this compound also suggests its potential use as a building block in materials science. The combination of a flexible ethyl acetate chain, a secondary amine capable of hydrogen bonding, and a rigid aromatic group provides a versatile platform for designing new materials with specific properties.

Future research could explore the incorporation of this molecule into polymeric structures to create functional materials. For example, it could be used as a monomer in the synthesis of polyamides or polyimides, potentially imparting unique thermal or optical properties. Furthermore, the molecule's ability to coordinate with metal ions could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers with applications in gas storage, catalysis, or sensing. The derivatization of related compounds has shown potential in the development of fluorescent sensors and other materials. ekb.eg

Table 3: Potential Materials Science Applications

Application Area Role of this compound Potential Properties
Specialty Polymers Monomer or additive Enhanced thermal stability, specific optical properties
Functional Coatings Component in surface modifiers Corrosion resistance, biocompatibility
Metal-Organic Frameworks Organic linker Porosity for gas separation, catalytic activity

| Liquid Crystals | Core molecular structure | Tunable phase behavior for display technologies |

Integration with Combinatorial Chemistry and High-Throughput Screening for Drug Discovery

The structure of this compound is well-suited for the methodologies of combinatorial chemistry and high-throughput screening (HTS). genescells.rumanuscriptpoint.com Its core scaffold can be readily functionalized at multiple points (the amine, the ester, and the aromatic ring) to rapidly generate large libraries of related compounds. This approach is highly valuable in modern drug discovery, where screening vast numbers of diverse molecules is necessary to identify promising "hit" compounds. ingentaconnect.com

Future research efforts will likely involve:

Solid-Phase Synthesis: Adapting the synthesis of derivatives to a solid support, allowing for the automated and parallel synthesis of a large library of compounds.

Library Design: Designing combinatorial libraries based on the this compound scaffold to maximize chemical diversity and cover a broad pharmacological space.

High-Throughput Screening: Screening these libraries against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify novel bioactive molecules.

This integration of synthesis and screening accelerates the early stages of drug discovery, enabling a more efficient exploration of the therapeutic potential of this class of compounds.

Table 4: Illustrative Combinatorial Library Design

Scaffold R1 (Amine Substitution) R2 (Ester Variation) R3 (Aromatic Substitution)
Core Structure Acetyl, Benzoyl, Methyl Methyl, tert-Butyl, Benzyl -H, -Cl, -OH, -NO2
Core Structure Boc, Cbz, Ethyl Isopropyl, Cyclohexyl, Phenyl -F, -Br, -CN, -NH2

| Core Structure | Propionyl, Butyryl, Phenylacetyl | 2-Methoxyethyl, Allyl, Propargyl | -CH3, -CF3, -OCH3, -SO2NH2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((4-methoxybenzyl)amino)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-((4-methoxybenzyl)amino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.